molecular formula C14H14N4O3 B2480624 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone CAS No. 2034491-06-8

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone

Cat. No. B2480624
CAS RN: 2034491-06-8
M. Wt: 286.291
InChI Key: FFVDXJDEXUVGID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The study of 1,2,3-triazole derivatives, such as the compound , is of significant interest due to their diverse chemical properties and potential applications in various fields, including materials science and pharmaceuticals. These compounds often exhibit unique reactivity due to the presence of the 1,2,3-triazole ring, a versatile pharmacophore in drug design.

Synthesis Analysis

The synthesis of similar triazole derivatives typically involves click chemistry approaches, a class of powerful, wide-ranging synthetic reactions characterized by high yields and specificity. For instance, Govindhan et al. (2017) described the synthesis of a complex triazole derivative using a click chemistry approach, highlighting the efficiency of these methods in constructing intricate molecular architectures (Govindhan et al., 2017).

Molecular Structure Analysis

X-ray crystallography and computational methods like Hirshfeld surface analysis are commonly used to confirm the molecular structure of synthesized compounds and analyze their intermolecular interactions. The crystal structure of a synthesized compound was confirmed by X-ray diffraction, with its intercontacts analyzed using Hirshfeld surfaces computational method (Govindhan et al., 2017).

Chemical Reactions and Properties

Triazole derivatives participate in a variety of chemical reactions, showcasing their versatility. The reactivity is often explored through cycloaddition reactions, nucleophilic substitution, and more, dependent on the functional groups present in the molecule.

Physical Properties Analysis

The physical properties, including thermal stability and solubility, are crucial for understanding the behavior of these compounds under different conditions. Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to evaluate the thermal stability of such molecules (Govindhan et al., 2017).

Scientific Research Applications

Microwave-Assisted Synthesis of Heterocyclic Compounds

Microwave-assisted synthetic methods have been developed for efficient and rapid synthesis of nitrogen and sulfur-containing heterocyclic compounds, demonstrating significant pharmacological potential. These methods offer advantages in terms of reaction speed and product yield. The synthesized compounds exhibit promising antibacterial and antifungal activities, hinting at potential applications in developing new antimicrobial agents (Mistry & Desai, 2006).

Anti-inflammatory Activity of Indolyl Azetidinones

Indolyl azetidinones have been synthesized and evaluated for their anti-inflammatory activity, showcasing the potential of azetidinone derivatives in the development of novel anti-inflammatory drugs. These compounds were compared with traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating their significance in medicinal chemistry research (Kalsi et al., 1990).

Synthesis of Benzofuran Derivatives

Research has also focused on the synthesis of benzofuran derivatives from naturally occurring compounds, exploring their anti-inflammatory, analgesic, and anticonvulsant activities. This research direction emphasizes the exploration of natural products as scaffolds for developing therapeutic agents with multiple biological activities (El-Sawy et al., 2014).

Heme Oxygenase Inhibition

Studies on the design of selective inhibitors for heme oxygenases have been carried out, focusing on compounds with azole and aromatic moieties. These inhibitors demonstrate potential applications in pharmacology, offering insights into the development of therapeutic agents targeting heme oxygenase enzymes, which play critical roles in various physiological processes (Roman et al., 2010).

Synthesis and Evaluation of Triazole Derivatives

Triazole derivatives have been synthesized and evaluated for their chemotherapeutic value, highlighting the versatility of triazole as a core structure in medicinal chemistry. These compounds exhibit a wide range of biological activities, including antimicrobial and antifungal effects, underscoring the importance of triazole derivatives in drug development (Sonawane & Sagare, 2023).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c19-14(17-7-11(8-17)18-4-3-15-16-18)6-10-1-2-12-13(5-10)21-9-20-12/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVDXJDEXUVGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC3=C(C=C2)OCO3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.